Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate (molecular formula: C₁₆H₁₄N₄O₃S₂, molecular weight: 353.4) is a benzoate ester derivative featuring a 1,2,3-thiadiazole ring substituted at the 5-position with a phenyl group and linked via a carbonylamino (-NHCO-) bridge to the para-position of the ethyl benzoate moiety . The compound's structural uniqueness lies in the integration of the thiadiazole heterocycle, which is known to confer electronic and steric properties relevant to pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H15N3O3S/c1-2-24-18(23)13-8-10-14(11-9-13)19-17(22)16-15(20-21-25-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,22) |
InChI Key |
CWFHGSCUDVBZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid
The 1,2,3-thiadiazole ring is constructed using a modified Hurd-Mory reaction:
-
Substrate Preparation : Phenylglyoxylic acid (1a) is treated with thiosemicarbazide (1b) in anhydrous ethanol under reflux.
-
Cyclization : Phosphorus oxychloride (POCl₃) is introduced to facilitate dehydration and sulfur incorporation, yielding 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (2a).
Reaction Conditions :
-
Molar Ratio : 1a:1b:POCl₃ = 1:1:3
-
Temperature : 80–90°C
-
Time : 4 hours
Characterization Data :
Optimization of Cyclization Agents
Comparative studies using alternative sulfur sources (Table 1):
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 80–90 | 4 | 68 | 99.2 |
| Lawesson’s Reagent | 100 | 6 | 52 | 97.8 |
| S₂Cl₂ | RT | 24 | 41 | 95.3 |
POCl₃ demonstrates superior efficiency due to its dual role as a dehydrating agent and sulfur donor.
Functionalization to Acyl Chloride
Thionyl Chloride-Mediated Conversion
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (2a) is treated with excess thionyl chloride (SOCl₂) under reflux:
Procedure :
-
Molar Ratio : 2a:SOCl₂ = 1:5
-
Temperature : 70°C
-
Time : 2 hours
-
Yield : 89% (4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride, 3a).
Critical Note : Residual SOCl₂ is removed via vacuum distillation to prevent side reactions during coupling.
Amide Coupling with Ethyl 4-Aminobenzoate
Schotten-Baumann Reaction
The acyl chloride (3a) reacts with ethyl 4-aminobenzoate (4a) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base:
Reaction Conditions :
-
Molar Ratio : 3a:4a:NaHCO₃ = 1:1.2:3
-
Temperature : 0–5°C (ice bath)
-
Time : 1 hour
Characterization Data :
Microwave-Assisted Coupling
To enhance reaction efficiency, microwave irradiation (100 W, 80°C, 15 minutes) achieves a 92% yield, reducing side product formation.
Analytical and Spectroscopic Validation
Fourier-Transform Infrared Spectroscopy (FTIR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Thiadiazole Ring Instability
Chemical Reactions Analysis
Reactivity:: Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo nucleophilic substitution reactions.
Common Reagents and Major Products:: Specific reagents and conditions depend on the desired transformation. For instance:
Reduction: Lithium aluminum hydride (LiAlH) can reduce the carbonyl group to form the corresponding alcohol.
Substitution: Sodium methoxide (NaOMe) can replace the ethyl ester group with methoxy.
Scientific Research Applications
Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate finds applications in:
Chemistry: As a building block for novel compounds.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as an anticancer agent.
Industry: Developing new materials or pharmaceuticals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Ethyl 4-(benzoylamino)benzoate
- Structure : Lacks the thiadiazole ring; instead, a benzamide group is directly attached to the ethyl benzoate core.
- Synthesis : Prepared via reaction of benzoyl chloride with benzocaine in diethyl ether, followed by hydrazide formation .
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
- Structure: Contains a 1,3-thiazole ring (vs. 1,2,3-thiadiazole) with a 4-methylphenyl substituent and a cyanoethenyl group.
- Key Difference: The thiazole ring has one fewer nitrogen atom than thiadiazole, altering electronic properties and redox stability.
Ethyl 4-(4-amino-5-((3,4-dimethoxyphenethyl)carbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate
- Structure : Features a thioxothiazole ring with a carbamoyl group and 3,4-dimethoxyphenethyl substituent.
Ethyl ({4-[(methylamino)carbonyl]-1,2,3-thiadiazol-5-yl}thio)acetate
- Structure : Shares the 1,2,3-thiadiazole core but substitutes the benzamide group with a thioacetate moiety.
- Key Difference : The thioester linkage may confer higher metabolic lability compared to the stable amide bond in the target compound .
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. Its structure features a thiadiazole ring, which is associated with a variety of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O2S, with a molecular weight of approximately 312.34 g/mol. The compound contains an ethyl ester group linked to a benzoate moiety and an amine connection to a carbonyl-substituted thiadiazole.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 312.34 g/mol |
| Functional Groups | Thiadiazole ring, ethyl ester |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of thiadiazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli). The results indicated that the compound exhibited notable inhibition zones in disc diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Anticancer Activity
The anticancer potential of this compound has also been investigated through in vitro studies on human cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that the thiadiazole ring enhances binding affinity to cellular receptors involved in cell signaling pathways related to apoptosis and inflammation.
Interaction Studies
Studies focusing on the binding affinity of this compound reveal its potential to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic signals at δ 7.2–8.5 ppm for phenyl groups) and carbonyl carbons (δ ~165–170 ppm) .
- HRMS : Validates molecular ion peaks ([M + H]⁺) with mass accuracy <5 ppm .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., thiadiazole ring planarity) .
How can researchers address low yields in the coupling step during synthesis?
Advanced Research Question
Low yields often arise from incomplete activation of the carbonyl group or steric hindrance. Mitigation strategies:
- Activating Agents : Use HOBt/DCC or EDCI for efficient acyl transfer .
- Solvent Polarity : Switch to DMF or DCM to enhance nucleophilicity of the amine .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yield by 15–20% .
Data Validation : Monitor intermediates via LC-MS to identify bottlenecks .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies may stem from assay conditions or impurities. Methodological approaches:
- Dose-Response Curves : Establish IC₅₀ values using standardized cell lines (e.g., HepG2 for cytotoxicity) .
- Purity Assessment : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like COX-2 or kinases .
What are best practices for resolving crystal structures of this compound using X-ray crystallography?
Advanced Research Question
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL implements restraints for anisotropic displacement parameters; WinGX visualizes thermal ellipsoids via ORTEP .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) using PLATON .
Common Pitfalls : Twinned crystals require integration with TWINABS .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Advanced Research Question
- Substituent Variation : Modify the phenyl ring (electron-withdrawing/-donating groups) or ester moiety (ethyl vs. methyl) .
- Biological Screening : Test analogs against panels of enzymes (e.g., serine proteases) or cancer cell lines .
- QSAR Modeling : Use Gaussian09 to calculate electrostatic potentials and correlate with activity .
What strategies optimize the stability of this compound under physiological conditions?
Advanced Research Question
- pH Stability : Assess degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive linkages) to enhance bioavailability .
- Lyophilization : Formulate as a lyophilized powder for long-term storage .
How can researchers validate the role of the thiadiazole moiety in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
